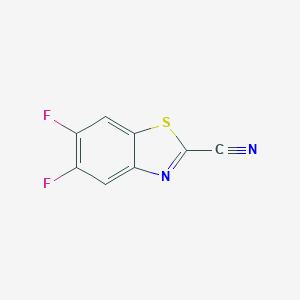

![molecular formula C8H6ClF3O2S B067842 [4-(Trifluorometil)fenil]metanosulfonil cloruro CAS No. 163295-75-8](/img/structure/B67842.png)

[4-(Trifluorometil)fenil]metanosulfonil cloruro

Descripción general

Descripción

[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O2S. It is a crystalline solid that is often used as a reagent in organic synthesis. The compound is known for its ability to introduce the trifluoromethyl group into various molecules, which can significantly alter their chemical and physical properties.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometil (TFM, -CF3) es una característica común en muchos medicamentos aprobados por la FDA . Por ejemplo, el fármaco sorafenib, utilizado para el tratamiento del cáncer de hígado primario, contiene un grupo 4-cloro-3-(trifluorometil)fenilo . El grupo trifluorometil en estos compuestos a menudo contribuye a sus actividades farmacológicas .

Síntesis de compuestos que contienen flúor

La trifluorometil fenil sulfona, un compuesto estrechamente relacionado con el [4-(Trifluorometil)fenil]metanosulfonil cloruro, se ha utilizado como un agente trifluorometilante nucleófilo . Esto permite la introducción del grupo trifluorometil en otras moléculas, lo que puede ser útil en varias síntesis químicas .

S-Trifluorometilación promovida por luz visible

La trifluorometil fenil sulfona también puede actuar como un precursor de radicales trifluorometil . En presencia de luz visible, puede sufrir una reacción de transferencia de un solo electrón intramolecular (SET), lo que lleva a la S-trifluorometilación de los tiolfenoles . Este proceso se produce en condiciones sin catalizador de fotorreducción .

Síntesis de 4-trifluorometil-2H-cromanenos

Los 4-trifluorometil-2H-cromanenos, que están sustituidos en el anillo de benceno, se han sintetizado a partir de 2-(trifluoroacetil)fenoles sustituidos y cloruro de viniltrifenilfosfonio . Esta síntesis sigue el protocolo de Schweizer y se ha logrado con rendimientos moderados a excelentes

Mecanismo De Acción

Target of Action

It is known that sulfonyl chlorides are generally used as intermediates in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

They are electrophiles and can react with nucleophiles to form sulfonamides, sulfonic esters, and sulfones .

Biochemical Pathways

As a sulfonyl chloride, it is likely involved in reactions that lead to the formation of sulfonamides, sulfonic esters, and sulfones .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the reactivity and stability of sulfonyl chlorides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(Trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Types of Reactions:

Substitution Reactions: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to [4-(Trifluoromethyl)phenyl]methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

Reduction: Formation of sulfonamides.

Oxidation: Formation of sulfonic acids.

Chemistry:

Synthesis of Pharmaceuticals:

Agrochemicals: The compound is also used in the synthesis of agrochemicals, where the trifluoromethyl group can improve the efficacy and environmental stability of the products.

Biology and Medicine:

Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, facilitating the study of biological processes.

Drug Development: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is used in the production of specialty polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.

Comparación Con Compuestos Similares

- [4-(Trifluoromethoxy)phenyl]methanesulfonyl chloride

- [4-Chloro-3-methylphenyl]methanesulfonyl chloride

- [3,5-Dichlorophenyl]methanesulfonyl chloride

Comparison:

- Unique Properties: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of compounds requiring enhanced stability and bioavailability.

- Reactivity: Compared to other sulfonyl chlorides, the trifluoromethyl group increases the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles.

Propiedades

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBNUPMMAGEQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344079 | |

| Record name | [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-75-8 | |

| Record name | (4-Trifluoromethylphenyl)methanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)phenyl]methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

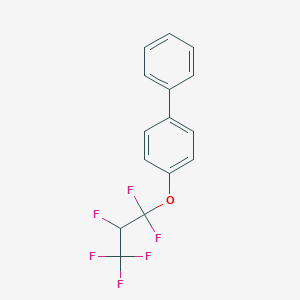

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)

![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)

![Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI)](/img/structure/B67788.png)